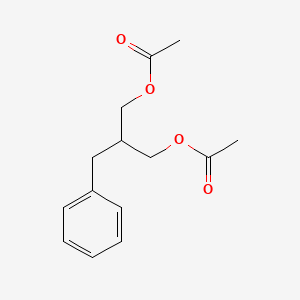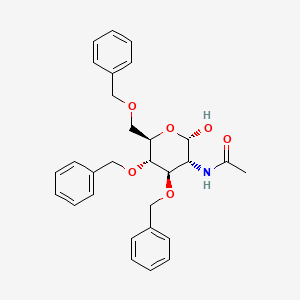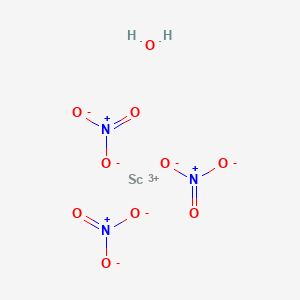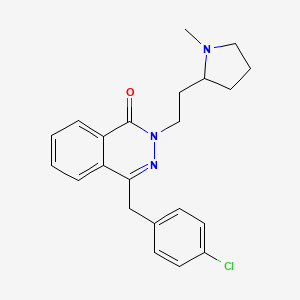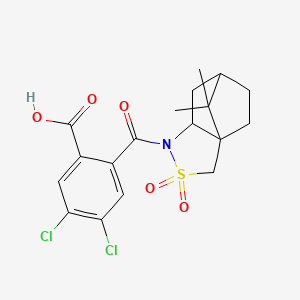
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate is a chemical compound with the molecular formula C13H15NO7 and a molecular weight of 297.26 g/mol . It is known for its role as an impurity in Cefcapene Pivoxil, an antibacterial agent . This compound is characterized by its unique structure, which includes a trimethylacetyl group, a methoxy group, and a nitrophenyl carbonate moiety.
Preparation Methods
The synthesis of ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate typically involves the reaction of trimethylacetic acid with methanol to form trimethylacetyl methanol. This intermediate is then reacted with 4-nitrophenyl chloroformate under controlled conditions to yield the final product . The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the carbonate ester.
Chemical Reactions Analysis
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form trimethylacetic acid, methanol, and 4-nitrophenol.
Reduction: It can be reduced to form the corresponding amine derivative.
Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ester derivatives.
Biology: It serves as a model compound for studying ester hydrolysis and carbonate chemistry.
Medicine: As an impurity in Cefcapene Pivoxil, it is relevant in pharmaceutical research and quality control.
Mechanism of Action
The mechanism of action of ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate involves its hydrolysis to release 4-nitrophenol, which can act as a leaving group in various chemical reactions. The trimethylacetyl group provides steric hindrance, affecting the reactivity of the compound. The methoxy group can participate in intramolecular interactions, influencing the overall stability and reactivity of the molecule .
Comparison with Similar Compounds
Similar compounds to ((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Carbonate include:
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Ether: Similar structure but with an ether linkage instead of a carbonate.
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Ester: Similar structure but with an ester linkage.
((Trimethylacetyl)oxy)methyl 4-Nitrophenyl Urethane: Similar structure but with a urethane linkage.
These compounds share structural similarities but differ in their chemical linkages, which can significantly affect their reactivity and applications. This compound is unique due to its carbonate linkage, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
101623-83-0 |
|---|---|
Molecular Formula |
C₁₃H₁₅NO₇ |
Molecular Weight |
297.26 |
Synonyms |
2,2-Dimethyl-propanoic Acid [[(4-Nitrophenoxy)carbonyl]oxy]methyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


